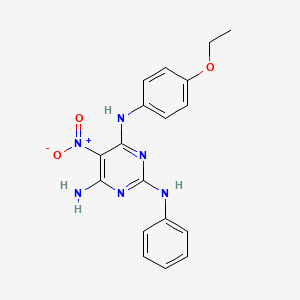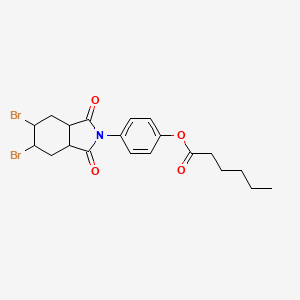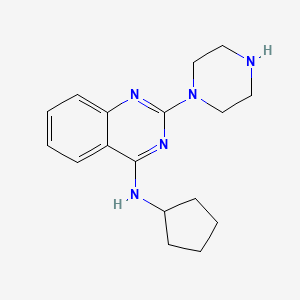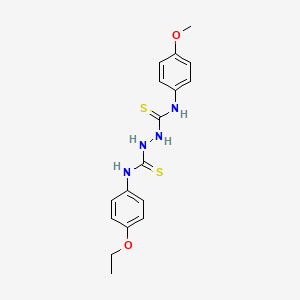
N~4~-(4-ethoxyphenyl)-5-nitro-N~2~-phenylpyrimidine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(4-ethoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with ethoxyphenyl and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-ethoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with pyrimidine derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
化学反应分析
Types of Reactions
N4-(4-ethoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized pyrimidine compounds.
科学研究应用
N4-(4-ethoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of N4-(4-ethoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-(4-ethoxyphenyl)-2-azetidinone: Shares the ethoxyphenyl group but has a different core structure.
8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Contains the ethoxyphenyl group and is used in medicinal chemistry.
Uniqueness
N4-(4-ethoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups and the pyrimidine core. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C18H18N6O3 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
4-N-(4-ethoxyphenyl)-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H18N6O3/c1-2-27-14-10-8-13(9-11-14)20-17-15(24(25)26)16(19)22-18(23-17)21-12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H4,19,20,21,22,23) |
InChI 键 |
MRSJRXBDVKNLBC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine](/img/structure/B12458092.png)
![(1R,2S)-2-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12458094.png)
![(1-{2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}cyclopentyl)acetic acid](/img/structure/B12458101.png)
![4-[3-(4-Cyclopropanecarbonylphenoxy)propyl]-1H-imidazole; maleic acid](/img/structure/B12458112.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-ethyl-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B12458115.png)
![2-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12458132.png)
![6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12458140.png)
![2-{[3-(Benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid](/img/structure/B12458144.png)

![N,N'-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}pentanediamide](/img/structure/B12458153.png)

